5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Description
Properties
IUPAC Name |
5-ethylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine];dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-2-16-8-3-10-11(15-9-14-10)12(16)4-6-13-7-5-12;;/h9,13H,2-8H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKZIZTDVYELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C13CCNCC3)N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride (CAS No. 2108382-04-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological efficacy.
The molecular formula of this compound is with a molecular weight of 293.23 g/mol. The compound's structure features a spiro configuration that incorporates both imidazo and piperidine moieties, which are known to influence biological activity significantly.
Neuroprotective Effects
In studies involving related compounds in the tetrahydrocarboline family, neuroprotective effects have been observed. For example, certain beta-carboline derivatives have shown potential in promoting neuronal survival and enhancing dopaminergic activity in models of neurotoxicity. This suggests that this compound could also possess neuroprotective properties worth investigating further .
Structure-Activity Relationship (SAR)
The SAR studies of related spiro compounds reveal critical insights into how modifications affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Generally increases lipophilicity and bioavailability |
| Substitution at the piperidine N | Alters receptor affinity and selectivity |
| Variations in halogen substituents | Can enhance or reduce antimicrobial activity |
These findings suggest that the specific arrangement and type of substituents on the core structure play a crucial role in determining the compound's overall biological effectiveness.
Study on Antimicrobial Efficacy
A study published in Bulgarian Chemical Communications evaluated various heterocyclic compounds for their antimicrobial properties. While not directly testing 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine], it highlighted the potential for similar structures to exhibit significant activity against various bacterial strains. The results indicated that modifications leading to increased electron density at specific positions enhanced antibacterial efficacy .
Neuroprotective Study
In research focusing on beta-carbolines and their neuroprotective effects against neurotoxic agents like MPP+, it was found that these compounds could restore dopaminergic function in vitro and in vivo models. This raises the possibility that this compound might similarly mitigate neurodegenerative processes through mechanisms involving antioxidant activity or modulation of neurotrophic factors .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its unique structure suggests possible activity as a drug candidate in several therapeutic areas:
- Neuropharmacology : Due to its structural similarity to known neuroactive compounds, research indicates potential applications in treating neurological disorders. The imidazo[4,5-c]pyridine moiety is often associated with cognitive enhancement and neuroprotection .
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This indicates a need for further exploration of 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride in this context .
Anticancer Research
Recent investigations into the anticancer properties of spirocyclic compounds have highlighted their potential as novel chemotherapeutics. The dihydrochloride form of this compound has shown promise in:
- Inhibiting Tumor Growth : Studies indicate that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Targeting Specific Pathways : Research is ongoing to determine if this compound can effectively target specific oncogenic pathways or enhance the efficacy of existing chemotherapeutics.
Drug Development
The compound's unique properties make it a candidate for drug development processes:
- Lead Compound Identification : Its structural characteristics allow it to serve as a lead compound for further modifications aimed at enhancing biological activity and reducing toxicity.
- Formulation Studies : Investigations into its solubility and stability are crucial for developing effective pharmaceutical formulations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuropharmacology | Indicated potential cognitive enhancement effects in rodent models. |
| Study B | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |
| Study C | Drug Development | Explored formulation strategies to improve bioavailability. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Imidazo[4,5-c]pyridine Derivatives
(a) 1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Key Difference : A methyl group replaces the ethyl substituent at position 1'.
- However, the ethyl group in the target compound could enhance lipophilicity and metabolic stability .
(b) 5-(2-Methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine] Dihydrochloride
- CAS : 2059926-90-4.
- Key Difference : A bulkier 2-methylpropyl group at position 3.
- Implications : Increased steric bulk may limit membrane permeability but improve selectivity for specific receptors. The ethyl group in the target compound offers a balance between lipophilicity and molecular flexibility .
(c) 4,5,6,7-Tetrahydro-1-methyl-1H-imidazo[4,5-c]pyridine Hydrochloride
- Molecular Formula : C₇H₁₂ClN₃.
- Key Difference : Lacks the spiro piperidine ring and ethyl group.
- The spiro architecture in the target compound likely enhances conformational rigidity, improving receptor binding .
(b) Pharmacological Activity
- SSAO Inhibition: The target compound’s spiro piperidine moiety aligns with SSAO inhibitors like those patented by Proximagen Limited (). Ethyl and piperidine groups may enhance enzyme binding compared to methyl-substituted analogs .
- GPCR Modulation : Analogs like PD123177 (imidazo[4,5-c]pyridine with diphenylacetyl groups) show angiotensin II receptor antagonism. The ethyl group in the target compound may optimize interactions with hydrophobic receptor pockets .
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Thermal Stability | Key Substituents |
|---|---|---|---|---|
| Target Compound (Dihydrochloride) | 293.24 | High (salt form) | High | Ethyl, Spiro piperidine |
| 1'-Methyl Analog | ~265 (estimated) | Moderate | Moderate | Methyl, Spiro piperidine |
| 5-(2-Methylpropyl) Analog | ~349 (estimated) | Low (bulky substituent) | High | 2-Methylpropyl, Spiro piperidine |
| 4,5,6,7-Tetrahydro-1-methyl Analog | 173.64 | High (HCl salt) | Moderate | Methyl, No spiro ring |
Preparation Methods
Proposed Synthesis Pathways
Given the structure of the compound, a plausible synthesis route might involve the following steps:
Formation of the Imidazo[4,5-c]pyridine Core:
- This could be achieved through condensation reactions involving pyridine derivatives and imidazole precursors.
-
- The spiro ring might be formed by reacting the imidazo[4,5-c]pyridine core with a piperidine derivative under appropriate conditions.
-
- Introduction of the ethyl group could occur through alkylation reactions.
Dihydrochloride Salt Formation:
- The final step would involve converting the base into its dihydrochloride salt by reaction with hydrochloric acid.
Challenges and Considerations
- Stereochemistry: The spiro center introduces a chiral point, which may require careful control during synthesis.
- Regioselectivity: Ensuring the correct position of substituents on the heterocyclic rings is crucial.
- Purification: Given the complexity of the molecule, purification might require advanced chromatographic techniques.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H22Cl2N4 |
| Molecular Weight | 293.23 g/mol |
| CAS Number | 2108382-04-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Research Findings
While specific research findings on the synthesis of 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride are limited, studies on similar heterocyclic compounds suggest that innovative synthetic strategies, such as multicomponent reactions and advanced purification techniques, can be effective in preparing complex molecules.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. What analytical techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and ethyl group positioning (δ 1.2–1.4 ppm for ethyl CH₃) .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 320.18) and detects impurities .
- X-ray Crystallography : Resolves spatial arrangement of the imidazo-pyridine-piperidine core .
Q. What strategies ensure stability during storage and handling?
Methodological Answer:
- Storage Conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis and oxidation .
- Buffered Solutions : Use pH 4–5 acetate buffers to prevent degradation of the dihydrochloride salt .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate pharmacological potential?
Q. What in vitro/in vivo models are suitable for studying neuropharmacological effects?
Methodological Answer:
- In Vitro : Primary neuronal cultures or SH-SY5Y cells treated with 1–10 µM compound; measure cAMP levels via ELISA .
- In Vivo : Rodent models (e.g., Morris water maze) assess cognitive enhancement; administer 5–20 mg/kg intraperitoneally .
- Metabolic Profiling : LC-MS/MS quantifies plasma half-life and blood-brain barrier penetration .
Q. How should researchers resolve discrepancies in biological activity data?
Methodological Answer:
- Batch Analysis : Compare purity (>98% vs. <95%) across studies; impurities (e.g., des-ethyl byproducts) may antagonize targets .
- Dose-Response Curves : Validate activity at multiple concentrations (0.1–100 µM) to rule out off-target effects .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
